molecular formula C11H16O2 B14464200 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- CAS No. 72927-97-0

3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-

Cat. No.: B14464200
CAS No.: 72927-97-0
M. Wt: 180.24 g/mol
InChI Key: HZHOPLNHGZJIDX-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-: is an organic compound with the molecular formula C10H16O2. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Utilized in drug discovery and development processes.

Industry:

  • Applied in the production of fragrances and flavors.
  • Used as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclohexene-4-carboxaldehyde
  • 1-Formyl-3-cyclohexene
  • 1,2,3,6-Tetrahydrobenzaldehyde
  • 1,2,5,6-Tetrahydrobenzaldehyde

Comparison:

  • Uniqueness: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- is unique due to the presence of the hydroxy and methylpropylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
  • Reactivity: The additional functional groups in this compound allow for a wider range of chemical reactions and potential applications in various fields.

Properties

CAS No.

72927-97-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-(2-hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-11(2,13)7-9-4-3-5-10(6-9)8-12/h3-4,7-8,10,13H,5-6H2,1-2H3

InChI Key

HZHOPLNHGZJIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C1CC(CC=C1)C=O)O

Origin of Product

United States

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